molecular formula C6H5IN2O2 B023111 4-Iodo-3-nitroaniline CAS No. 105752-04-3

4-Iodo-3-nitroaniline

Cat. No.: B023111
CAS No.: 105752-04-3
M. Wt: 264.02 g/mol
InChI Key: RIKZQOSCKSWUPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-3-nitroaniline (CAS: 105752-04-3, molecular formula: C₆H₅IN₂O₂, molecular weight: 264.02 g/mol) is a halogenated aromatic amine characterized by an iodine substituent at the para position and a nitro group at the meta position relative to the amino group. It is synthesized via electrophilic iodination of 3-nitroaniline using iodine and silver(I) sulfate in methanol, yielding a gold-colored solid with a 67% efficiency . The compound exhibits a disordered nitro group conformation and forms hydrogen-bonded sheets through N–H⋯O and N–H⋯N interactions, as revealed by X-ray crystallography . These structural features contribute to its unique solid-state behavior, including reversible phase transitions upon heating due to nitro group torsion .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Iodo-3-nitroaniline can be synthesized through a multi-step process involving nitration and iodination reactions. The general synthetic route includes the following steps :

    Nitration: The nitration of aniline to form 3-nitroaniline.

    Iodination: The iodination of 3-nitroaniline to produce this compound.

The nitration step typically involves the use of concentrated nitric acid and sulfuric acid as reagents, while the iodination step can be carried out using iodine and a suitable oxidizing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. Industrial methods may also incorporate advanced techniques such as continuous flow reactors to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-Iodo-3-nitroaniline undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

4-Iodo-3-nitroaniline is characterized by the presence of both an iodine atom and a nitro group on the aromatic ring, which influences its reactivity and interaction with other compounds. The molecular structure can be represented as follows:

  • Molecular Formula : C6H5IN2O2
  • Molecular Weight : 279.03 g/mol
  • IUPAC Name : this compound

Co-crystal Formation

Recent studies have demonstrated that this compound can form co-crystals with caffeine and other substituted nitroanilines. These co-crystals exhibit interesting mechanical properties such as shear deformation and brittle fracture under stress, making them suitable for applications in material science and crystal engineering . The ability to manipulate these interactions can lead to advancements in drug formulation and delivery systems.

Hydrogen Bonding Studies

The compound has been utilized in studies focusing on hydrogen bonding within substituted nitroanilines. Research indicates that this compound forms hydrogen-bonded sheets, which are crucial for understanding molecular interactions in solid-state chemistry. These insights can aid in the design of new materials with specific properties .

Case Study 1: Co-crystal Analysis

A study published in the Chemical Engineering journal explored the formation of co-crystals involving caffeine and various nitroanilines, including this compound. The research highlighted how different structural arrangements affect mechanical properties, which could be pivotal for pharmaceutical applications where stability and solubility are critical factors .

Case Study 2: Structural Insights

Another significant study investigated the structural characteristics of this compound using X-ray crystallography. The findings revealed that the nitro group is disordered across two sites, providing insights into the dynamic nature of molecular interactions within solid-state structures. This knowledge is essential for developing compounds with tailored properties for specific applications .

Mechanism of Action

The mechanism of action of 4-iodo-3-nitroaniline involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The electronic and steric effects of substituents in nitroaniline derivatives significantly influence their physical and chemical properties. Below is a comparative analysis of 4-iodo-3-nitroaniline with structurally related compounds:

Compound Substituents Molecular Weight (g/mol) Key Structural Features
This compound I (para), NO₂ (meta) 264.02 Disordered nitro group; N–H⋯O/N hydrogen bonding
4-Chloro-3-nitroaniline Cl (para), NO₂ (meta) 172.57 Smaller halogen; similar nitro torsion barriers
4-Fluoro-3-nitroaniline F (para), NO₂ (meta) 156.11 Strong electron-withdrawing effect; weaker steric hindrance
2-Iodo-4-nitroaniline I (ortho), NO₂ (para) 264.02 Altered substitution pattern; distinct hydrogen bonding
2,6-Diiodo-4-nitroaniline I (ortho, para), NO₂ (meta) 389.94 Increased steric bulk; potential for halogen bonding

Key Observations :

  • Iodine vs. Smaller Halogens: The large iodine atom in this compound introduces steric hindrance and polarizability, affecting crystal packing and melting points compared to chloro or fluoro analogs.
  • Substituent Position : Moving the nitro group to the para position (e.g., 4-nitroaniline) reduces steric clash but alters electronic interactions, impacting solubility and reactivity in coupling reactions .

Hydrogen Bonding and Solid-State Behavior

This compound forms hydrogen-bonded sheets via a combination of three-center N–H⋯(O)₂ and two-center N–H⋯N interactions . In contrast:

  • 4-Chloro-3-nitroaniline exhibits similar hydrogen bonding but with shorter N–H⋯O distances due to chlorine’s smaller size .
  • Co-crystallization Behavior : this compound forms 1:1 co-crystals with caffeine, as do 4-chloro- and 4-fluoro-3-nitroaniline. However, iodine’s polarizability may enhance π-stacking interactions in co-crystals, influencing thermal stability and mechanical properties .

Phase Transitions and Nitro Group Dynamics

Both 4-iodo- and 4-chloro-3-nitroaniline exhibit reversible solid-state phase transitions upon heating, characterized by nitro group disorder in the high-temperature phase. Computational studies show that the energy barrier for nitro torsion is insensitive to halogen size, with barriers <10 kJ/mol in both compounds . This contrasts with 2-methyl-3,5-dinitroaniline , where steric hindrance from methyl groups creates higher torsion barriers.

Table 1: Comparative Research Findings

Property This compound 4-Chloro-3-nitroaniline 4-Fluoro-3-nitroaniline
Hydrogen Bonding N–H⋯O/N sheets Similar but shorter bonds Weaker interactions
Phase Transitions Reversible, nitro disorder Reversible, similar profile Not reported
Co-crystal Stability High thermal stability Moderate stability Lower stability
Synthetic Yield 67% ~70% (literature average) ~75%

Biological Activity

4-Iodo-3-nitroaniline is an organic compound that has garnered attention for its diverse biological activities. This compound, characterized by the presence of an iodine atom and a nitro group on the aniline ring, has been investigated for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and comparative analysis with related compounds.

Structure and Composition

This compound has the following chemical structure:

  • Molecular Formula : C6_6H5_5IN2_2O2_2
  • Molecular Weight : 236.02 g/mol
  • Appearance : Yellow crystalline solid

Synthesis

The synthesis typically involves the nitration of aniline derivatives followed by iodination. The general steps include:

  • Nitration : N,N-dimethylaniline is treated with a mixture of concentrated nitric acid and sulfuric acid.
  • Iodination : The nitrated product undergoes iodination using iodine and an oxidizing agent like nitric acid or hydrogen peroxide.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. A study demonstrated that a related compound, 4-iodo-3-nitrobenzamide, was effective against various tumor cells by inducing apoptosis through a nitroso intermediate formed during metabolic reduction in tumor cells . The mechanism involves:

  • Selective Tumoricidal Action : The reduction of the nitro group to a nitroso form appears to be crucial for its anticancer efficacy.
  • Poly(ADP-ribose) Polymerase Inhibition : The compound inactivates this enzyme, which is involved in DNA repair processes, thereby promoting apoptosis in cancer cells .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. It shows potential against various bacterial strains, making it a candidate for further development as an antimicrobial agent .

The biological activity of this compound is primarily attributed to its ability to interact with cellular components through:

  • Reduction Reactions : The nitro group can be reduced to form reactive intermediates that can bind to proteins and nucleic acids.
  • Halogen Bonding : The iodine atom may enhance binding affinity to target proteins, influencing biological pathways .

Case Studies

  • Antitumor Activity : A study involving 4-iodo-3-nitrosobenzamide revealed that it was capable of inducing apoptosis in tumor cells without significant toxicity in animal models .
  • Enzyme Inhibition : Research highlighted its role as a biochemical probe for studying enzyme inhibition mechanisms, showcasing its utility in drug discovery .

Comparative Analysis with Similar Compounds

CompoundAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundYesYesContains both iodine and nitro groups
4-Iodo-N,N-dimethylanilineModerateLimitedLacks nitro group
4-Nitro-N,N-dimethylanilineYesModerateLacks iodine; different reactivity profile

Uniqueness

The combination of the iodine atom and nitro group in specific positions on the aniline ring gives this compound distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-iodo-3-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5IN2O2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIKZQOSCKSWUPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)[N+](=O)[O-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60301141
Record name 4-Iodo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105752-04-3
Record name 4-Iodo-3-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60301141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Iodo-3-nitrobenzenamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.